4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
Description
4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridyl group and at the 5-position with a methyl ether-linked 4-ethylphenyl moiety. This compound is of interest in medicinal chemistry and materials science due to its balanced lipophilicity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-12-5-7-14(8-6-12)20-11-15-18-16(19-21-15)13-4-3-9-17-10-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUNKCZRPQNUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The final step often involves the etherification of the 4-ethylphenol with the oxadiazole derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of amines from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Ethylphenyl {[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether has shown potential in the development of new therapeutic agents. Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated efficacy against a range of pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in preclinical models, suggesting potential use in treating inflammatory diseases .
Agricultural Applications
The compound is also being investigated for its use as a pesticide or herbicide. The oxadiazole derivatives are known to possess properties that can inhibit the growth of phytopathogenic microorganisms:
- Fungicidal Activity : Research indicates that similar compounds can effectively control fungal infections in crops, enhancing agricultural productivity .
- Insecticidal Properties : The structure allows for interaction with insect neuromodulators, providing a mechanism for pest control without harming beneficial insects .
Material Science
In addition to biological applications, this compound is being explored in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties .
- Fluorescent Materials : Its unique electronic properties make it suitable for developing fluorescent materials used in sensors and imaging technologies .
Case Studies
Mechanism of Action
The mechanism of action of 4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s aromatic rings can also participate in π-π interactions, enhancing its binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical differences between the target compound and selected analogs:
Physicochemical and Electronic Comparisons
- Lipophilicity: The target compound (logP ~2.8) is less lipophilic than the chlorinated tetrazole derivative (logP ~3.5) but more lipophilic than the sulfanyl-propanoic acid analog (logP ~1.2) .
- Solubility : The pyridyl group in the target compound provides moderate aqueous solubility (~0.5 mg/mL), comparable to the piperazine-substituted oxadiazole (~0.7 mg/mL in pH 4 buffer) . In contrast, the tetrazole derivative’s solubility is pH-dependent due to its acidic nature .
- Electronic Effects : The electron-withdrawing oxadiazole core in the target compound is stabilized by resonance from the pyridyl group. This contrasts with the electron-donating methylphenyl substituent in the piperazine analog, which reduces electrophilicity .
Biological Activity
4-Ethylphenyl {[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of 4-ethylphenol with a pyridine derivative in the presence of appropriate reagents to form the oxadiazole ring. The reaction conditions and solvents used can significantly affect the yield and purity of the final product.
Biological Activity
Research has highlighted several biological activities associated with this compound:
1. Anticancer Activity
Several studies indicate that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays reveal that these compounds induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
2. Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been documented extensively. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Effects
Recent studies suggest that compounds containing the oxadiazole moiety may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of oxadiazole derivatives including this compound against breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective inhibition at low concentrations.
Research Findings Summary Table
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole scaffold is synthesized through condensation reactions. A common method involves reacting amidoximes with carbonyl compounds or alkyl halides. For derivatives with pyridyl substituents, the pyridyl group is introduced via nucleophilic substitution or coupling reactions.
Reaction Mechanism :
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Amidoxime Synthesis : Amidoximes are formed by reacting nitriles (e.g., 3-pyridinecarbonitrile) with hydroxylamine under basic conditions .
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Condensation with Electrophiles : The amidoxime reacts with alkyl halides (e.g., methyl bromide) or carbonyl compounds (e.g., acetic acid) to form the oxadiazole ring .
Example Reaction :
Ether Formation
The ether linkage is introduced via alkylation of the oxadiazole’s methyl group. Common methods include:
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Williamson Synthesis : Reaction with alkyl halides (e.g., 4-ethylphenyl bromide) in the presence of a base (e.g., NaOH) .
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Nucleophilic Substitution : Substitution of a leaving group (e.g., bromine) on the oxadiazole’s methyl group with a phenol .
Example Reaction :
Key Reaction Data
| Reaction Type | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Oxadiazole Ring Formation | Hydroxylamine, methyl bromide, reflux | 60-80% | |
| Ether Formation | 4-Ethylphenyl bromide, NaOH, DMF | 50-70% |
Structural Validation
The compound is characterized by:
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IR Spectroscopy : Absorption bands at ~1600 cm⁻¹ (C=N) and ~1300 cm⁻¹ (C-O) .
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NMR Spectroscopy : Aromatic protons (δ 7.0–8.5 ppm) and ethyl group signals (δ 1.2–2.5 ppm) .
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Mass Spectrometry : Molecular ion peak at m/z 281 (calculated for C₁₆H₁₅N₃O₂) .
Challenges and Considerations
Q & A
Q. What synthetic methodologies are commonly employed to construct the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, highlights a route where oxadiazole intermediates are formed by reacting amidoximes with carbonyl-containing substrates under thermal or catalytic conditions. Protecting groups may be required for the pyridyl or ethylphenoxy moieties to prevent side reactions during cyclization . Structural analogs in emphasize the use of methyl benzoate derivatives as spacers, suggesting similar strategies could stabilize reactive intermediates during synthesis.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
A combination of analytical techniques is critical:
- High-performance liquid chromatography (HPLC) for purity assessment.
- Nuclear magnetic resonance (NMR) to confirm connectivity (e.g., methylene bridge between oxadiazole and ether groups).
- High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., matching calculated values from or 17).
- Infrared (IR) spectroscopy to identify functional groups like C=N (oxadiazole) and C-O (ether) stretches. Cross-referencing with literature data for analogous compounds (e.g., bond angles in ) ensures consistency .
Advanced Research Questions
Q. What crystallographic techniques are optimal for resolving the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is the gold standard. Key parameters include:
- Data collection : High-resolution (<1.0 Å) to resolve subtle bond distortions.
- Refinement : Use of anisotropic displacement parameters for non-hydrogen atoms.
- Validation : Compare bond lengths (e.g., C=N in oxadiazole ~1.28–1.32 Å) and angles with published values (Table 13.3 in ). For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality .
Q. How can density functional theory (DFT) elucidate electronic properties or reactivity trends?
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
- Simulate IR/NMR spectra for comparison with experimental data. For example, demonstrates how DFT optimizes crystal structure parameters (e.g., torsion angles) for ethyl carboxylate derivatives, a strategy applicable to the ethylphenoxy group in this compound .
Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?
- Data reconciliation : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
- Crystallographic ambiguity : If X-ray data conflicts with computational models (e.g., bond lengths), re-examine refinement constraints or consider twinning/Disorder ( ).
- Comparative analysis : Reference databases like Cambridge Structural Database (CSD) for oxadiazole derivatives () to identify outliers .
Methodological Considerations
- Synthetic Optimization : and suggest multi-step sequences with purification at each stage (e.g., column chromatography for intermediates).
- Safety Protocols : While commercial aspects are excluded, researchers should consult hazard databases (e.g., ) for handling pyridyl or oxadiazole derivatives.
- Biological Activity Screening : underscores in silico docking (e.g., anti-TB targets) as a precursor to in vitro assays. Molecular dynamics simulations () can assess ligand-receptor stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
